![molecular formula C12H13ClF3N B13698944 N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13698944.png)
N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound with the molecular formula C11H12ClF3N. It is known for its unique structure, which includes a trifluoromethyl group and a tert-butyl group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 4-tert-butylaniline with trifluoroacetic anhydride, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in nucleophilic substitution, the product will be a substituted imidoyl chloride, while in coupling reactions, the product will be a biaryl compound .
Aplicaciones Científicas De Investigación
N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances its electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where it can form stable covalent bonds with nucleophilic partners .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl Chloride: Similar in structure but contains a sulfinimidoyl group instead of an imidoyl group.
N-tert-Butyl-a-phenylnitrone: Contains a nitrone group and is used in different types of chemical reactions.
Uniqueness
N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in synthetic chemistry and industrial applications .
Propiedades
Fórmula molecular |
C12H13ClF3N |
|---|---|
Peso molecular |
263.68 g/mol |
Nombre IUPAC |
N-(4-tert-butylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C12H13ClF3N/c1-11(2,3)8-4-6-9(7-5-8)17-10(13)12(14,15)16/h4-7H,1-3H3 |
Clave InChI |
GEXIHPIMJFJXQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



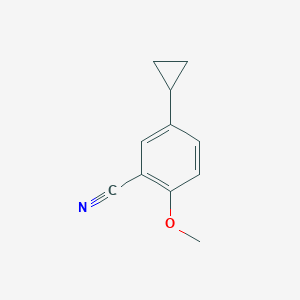
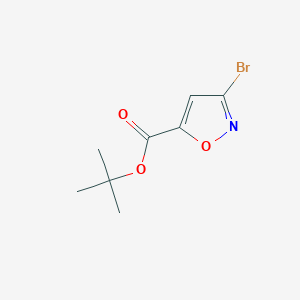
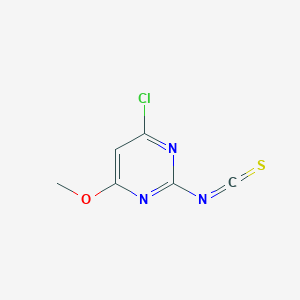
![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)

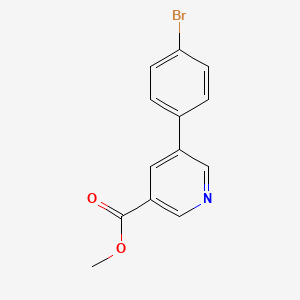

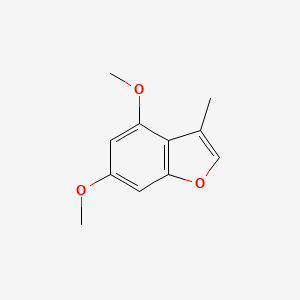
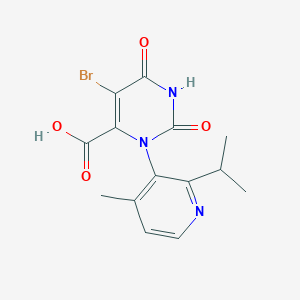
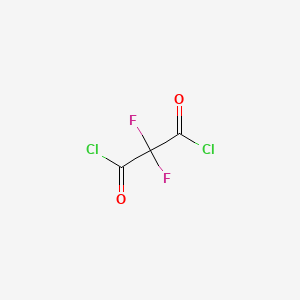
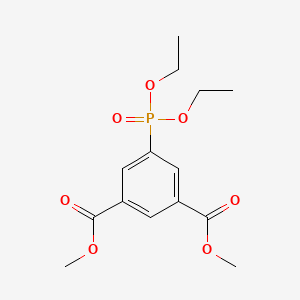
![Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13698942.png)

